molecular formula C15H12N2O B14085800 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1198277-81-4

1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B14085800
CAS No.: 1198277-81-4
M. Wt: 236.27 g/mol
InChI Key: GXIINSYUYXAUDR-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

The synthesis of 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it inhibits FGFRs by binding to the ATP-binding site, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: A simpler analog without the methyl and phenyl substituents.

    1-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl and carbaldehyde groups.

    4-phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and carbaldehyde groups.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and chemical properties .

Properties

CAS No.

1198277-81-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-4-phenylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H12N2O/c1-17-9-12(10-18)14-13(7-8-16-15(14)17)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

GXIINSYUYXAUDR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)C3=CC=CC=C3)C=O

Origin of Product

United States

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